Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14F3NO4S3 and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of Celecoxib derivatives, including compounds related to Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV applications. The derivatives were synthesized through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate, followed by characterization through spectral methods. These compounds exhibited promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls, indicating their potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial Evaluation
Another research effort led to the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. The synthesis involved a versatile approach using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to compounds with promising antibacterial and antifungal activities. This study highlights the potential of these compounds in addressing microbial resistance, a growing concern in medical and environmental fields (E. Darwish et al., 2014).
Electrochemical Capacitor Applications
Research into electroactive polymers, including those derived from 3-(4-methylsulfonylphenyl)thiophene, has explored their use in electrochemical capacitors. These polymers were synthesized and deposited onto carbon paper electrodes, demonstrating varying morphologies and electrochemical performance based on the growth and cycling electrolytes used. The study provided insights into the potential of these polymers for high energy and power density applications in energy storage devices, with implications for the development of more efficient and sustainable energy storage technologies (J. Ferraris et al., 1998).
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to affect a variety of biological pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine motifs are known to exhibit diverse biological responses, making them a highly prized moiety .
Action Environment
It is known that the properties of thiazolidine derivatives can be tailored for application under specific conditions .
Biochemical Analysis
Biochemical Properties
Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Cellular Effects
Compounds with similar thiazolidine motifs have been shown to have diverse therapeutic and pharmaceutical activity . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 3-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S3/c1-24-15(21)13-12(6-8-25-13)27(22,23)20-7-9-26-14(20)10-2-4-11(5-3-10)16(17,18)19/h2-6,8,14H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQJFWPIMJNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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